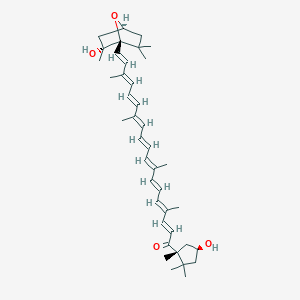

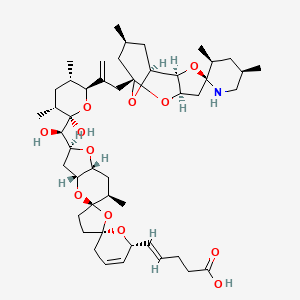

CID 11285911

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

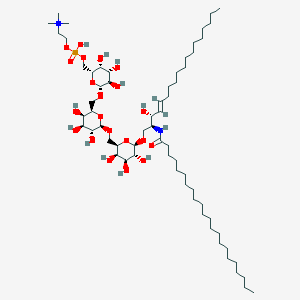

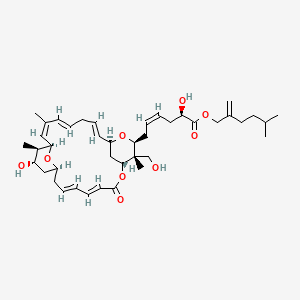

Azaspiracid is an azaspiro compound.

Scientific Research Applications

Methodological Challenges in Developmental Research Developmental research, essential in understanding human development, faces challenges in aligning its goals with research designs. Methods like machine learning and Mendelian randomization are suggested to bridge gaps between research goals and designs, emphasizing the need for methodical precision in developmental studies (Hamaker, Mulder, & van IJzendoorn, 2020).

Enhancing Protein Function Study through CID Chemically Induced Dimerization (CID) has revolutionized the study of biological processes by allowing precise control over protein functions in cells. This technique has broadened the scope of research, particularly in signal transductions and protein trafficking, providing valuable insights into biological mechanisms (Voss, Klewer, & Wu, 2015).

Advancements in Scientific Software Frameworks Scientific research heavily relies on complex software. Recent advancements in scientific frameworks, especially in grid computing, have significantly enhanced the productivity of scientific software development. This progress indicates a promising trend in simplifying and optimizing the creation and deployment of scientific applications (Appelbe, Moresi, Quenette, & Simter, 2007).

CID - Computing with Infinite Data The CID project focuses on computing with infinite data, aiming to generate efficient and verified software for engineering applications. This approach differs from traditional methods by focusing on exact real numbers and represents a significant step in theoretical and practical understanding of computing with infinite objects (Spreen, 2017).

Supporting Data-Intensive Analysis in Scientific Research Efficient data handling, interoperability, and reproducibility are crucial for data-intensive scientific research. A combination of technologies, including workflow, service, and portal technologies, is necessary to address the requirements of scientific processes, indicating the multifaceted nature of modern scientific research (Yao, Rabhi, & Peat, 2014).

properties

Molecular Formula |

C47H71NO12 |

|---|---|

Molecular Weight |

842.1 g/mol |

InChI |

InChI=1S/C47H71NO12/c1-26-18-36-41-38(24-45(58-41)30(5)17-27(2)25-48-45)56-44(22-26,55-36)23-29(4)40-28(3)19-32(7)47(52,59-40)42(51)37-21-35-34(53-37)20-31(6)46(57-35)16-15-43(60-46)14-10-12-33(54-43)11-8-9-13-39(49)50/h8,10-12,26-28,30-38,40-42,48,51-52H,4,9,13-25H2,1-3,5-7H3,(H,49,50)/b11-8+/t26-,27+,28-,30-,31+,32+,33+,34+,35+,36-,37-,38+,40-,41+,42+,43-,44+,45-,46+,47+/m0/s1 |

InChI Key |

BVZWTQCTAVYACS-UGLFOIIFSA-N |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@@H]3[C@@H](C[C@]4(O3)[C@H](C[C@H](CN4)C)C)O[C@@](C1)(O2)CC(=C)[C@@H]5[C@H](C[C@H]([C@@](O5)([C@@H]([C@@H]6C[C@@H]7[C@H](O6)C[C@H]([C@@]8(O7)CC[C@@]9(O8)CC=C[C@H](O9)/C=C/CCC(=O)O)C)O)O)C)C |

SMILES |

CC1CC2C3C(CC4(O3)C(CC(CN4)C)C)OC(C1)(O2)CC(=C)C5C(CC(C(O5)(C(C6CC7C(O6)CC(C8(O7)CCC9(O8)CC=CC(O9)C=CCCC(=O)O)C)O)O)C)C |

Canonical SMILES |

CC1CC2C3C(CC4(O3)C(CC(CN4)C)C)OC(C1)(O2)CC(=C)C5C(CC(C(O5)(C(C6CC7C(O6)CC(C8(O7)CCC9(O8)CC=CC(O9)C=CCCC(=O)O)C)O)O)C)C |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

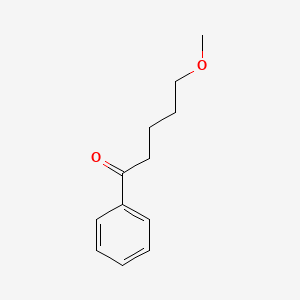

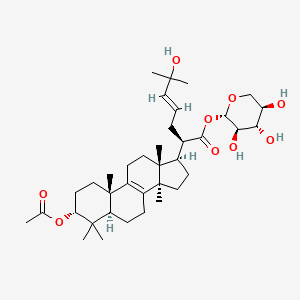

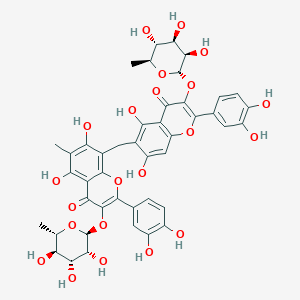

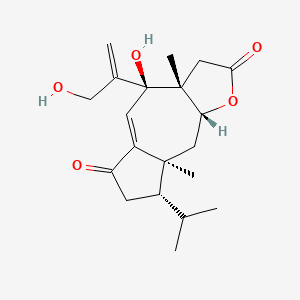

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Phenyl-[2,7]naphthyridin-1-amine](/img/structure/B1251356.png)